Desacetoxy Chloro Famciclovir
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Overview
Description
Desacetoxy Chloro Famciclovir is a derivative of Famciclovir, an antiviral medication used primarily to treat herpes virus infections. Famciclovir is a prodrug of Penciclovir, which has inhibitory activity against herpes simplex virus types 1 and 2, and varicella-zoster virus . This compound is an impurity of Famciclovir and is used in research and analytical applications .
Preparation Methods
The synthesis of Desacetoxy Chloro Famciclovir involves several steps, starting from commercially available 2-Amino-6-Chloropurine. The process includes esterification and peptide coupling reactions. The preparation method of Famciclovir, which is closely related, involves the use of guanidine nitrate and diethyl malonate as raw materials, followed by a series of ring-closing reactions under alkaline and acidic conditions . Industrial production methods for such compounds often involve biocatalytic routes, which offer mild, highly selective, and environmentally benign synthetic strategies .
Chemical Reactions Analysis
Desacetoxy Chloro Famciclovir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of various oxidized derivatives.
Scientific Research Applications
Desacetoxy Chloro Famciclovir is used in various scientific research applications, including:
Mechanism of Action
Desacetoxy Chloro Famciclovir, like Famciclovir, undergoes rapid biotransformation to the active antiviral compound Penciclovir. Penciclovir inhibits viral DNA synthesis and replication by selectively inhibiting herpes viral DNA polymerase . The phosphorylated form of Penciclovir, Penciclovir triphosphate, competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Desacetoxy Chloro Famciclovir is similar to other antiviral compounds such as:
Famciclovir: The parent compound, which is a prodrug of Penciclovir.
Penciclovir: The active antiviral compound that inhibits viral DNA synthesis.
Acyclovir: Another antiviral drug with a similar mechanism of action but different pharmacokinetic properties.
This compound is unique due to its specific chemical structure and its use as an impurity standard in analytical applications .
Properties
Molecular Formula |
C12H16ClN5O2 |
---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
[4-(2-aminopurin-9-yl)-2-(chloromethyl)butyl] acetate |
InChI |
InChI=1S/C12H16ClN5O2/c1-8(19)20-6-9(4-13)2-3-18-7-16-10-5-15-12(14)17-11(10)18/h5,7,9H,2-4,6H2,1H3,(H2,14,15,17) |
InChI Key |
XCIHZKIIYNUDGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CCl |
Origin of Product |
United States |
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